N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
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Overview
Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a useful research compound. Its molecular formula is C28H34ClN5O4S and its molecular weight is 572.12. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. These compounds show potent antiproliferative activities against a range of cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer). A specific derivative, identified for its excellent activity, demonstrated significant effects on cell migration, proliferation, and apoptosis, showing potential as a therapeutic agent in cancer treatment (Li et al., 2020).
Antimicrobial Agents
The synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety has been reported. These compounds were tested for their in vitro biological efficacy against bacterial and fungal strains, including S. aureus, B. cereus, E. coli, and others. Some of the synthesized s-triazines exhibited noteworthy antimicrobial activity, indicating their potential as novel classes of antimicrobial agents (Patel et al., 2012).
Antihypertensive Drug Intermediate
An improved process for the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate in the preparation of the antihypertensive agent Doxazosin, has been described. This compound is part of the synthesis route for Doxazosin mesylate, indicated for the treatment of urinary outflow obstruction and hypertension. The process highlights the relevance of such intermediates in the development of therapeutics for cardiovascular diseases (Ramesh et al., 2006).
Antifungal and Antibacterial Activities
Quinazoline derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. Among these, N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine showed significant activity against Aspergillus flavus and Pseudomonas, demonstrating the potential of quinazoline derivatives as antimicrobial agents (Kale & Durgade, 2017).
Mechanism of Action
Target of Action
The primary targets of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide are the 5-hydroxytryptamine receptors, specifically the 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood and anxiety .
Mode of Action
This compound interacts with its targets by binding to the 5-hydroxytryptamine receptors. This binding inhibits the reuptake of serotonin, leading to an increase in serotonin concentrations in the synaptic cleft .
Biochemical Pathways
The increased serotonin concentrations caused by this compound affect various biochemical pathways. These include the enhancement of the serotonergic transmission in the central nervous system, which can lead to mood elevation .
Pharmacokinetics
Similar compounds are known to be well-absorbed and extensively metabolized, with the metabolites being excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include increased serotonergic transmission, which can lead to mood elevation and potential antidepressant effects .
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClN5O4S/c29-20-6-4-7-21(16-20)33-14-12-32(13-15-33)10-5-9-30-26(35)8-2-1-3-11-34-27(36)22-17-24-25(38-19-37-24)18-23(22)31-28(34)39/h4,6-7,16-18,22H,1-3,5,8-15,19H2,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVJKZSEFKYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3C=C4C(=CC3=NC2=S)OCO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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